(6-Methoxyquinolin-4-yl)methanaminedihydrochloride
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Overview
Description
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6-position and a methanamine group at the 4-position, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride typically involves the reaction of 6-methoxyquinoline with formaldehyde and ammonium chloride under acidic conditions to form the intermediate (6-Methoxyquinolin-4-yl)methanol. This intermediate is then reacted with hydrochloric acid to yield the final dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the reaction and purification processes .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methoxyquinolin-4-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of (6-Methoxyquinolin-4-yl)methanaminedihydrochloride.
Quinoline: A structurally related compound with similar chemical properties.
6-Methoxy-8-quinolinamine: Another derivative of quinoline with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C11H14Cl2N2O |
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Molecular Weight |
261.14 g/mol |
IUPAC Name |
(6-methoxyquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11;;/h2-6H,7,12H2,1H3;2*1H |
InChI Key |
RVZRWGAAJHIRIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CN.Cl.Cl |
Origin of Product |
United States |
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